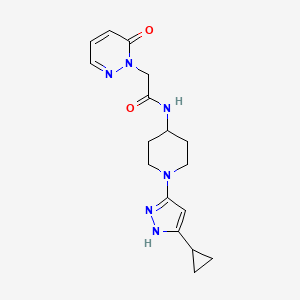
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has gained attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring , a piperidine ring , and a pyridazine moiety , which contribute to its biological activity. The molecular formula for this compound is C17H22N4O2, with a molecular weight of approximately 318.39 g/mol.
Table 1: Structural Characteristics
| Component | Structure Type | Description |
|---|---|---|
| Pyrazole | Heterocyclic Ring | Contributes to biological interactions |
| Piperidine | Saturated Ring | Enhances binding affinity |
| Pyridazine | Heterocyclic Ring | Important for receptor interactions |
Target Identification
The primary target of this compound is believed to be p21-activated kinase 4 (PAK4) . PAK4 plays a crucial role in various signaling pathways that regulate cell growth, survival, and motility.
Mode of Action
The compound interacts with PAK4, inhibiting its kinase activity. This inhibition leads to the following biological effects:
- Inhibition of Cell Growth : By disrupting PAK4-mediated signaling, the compound reduces cellular proliferation.
- Promotion of Apoptosis : The compound induces programmed cell death in cancer cells through the activation of apoptotic pathways.
- Regulation of Cytoskeletal Functions : It alters cytoskeletal dynamics, affecting cell shape and movement.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-cancer properties. For example:
- IC50 Values : The compound has shown an IC50 value in the low micromolar range against various cancer cell lines, indicating potent inhibitory effects on cell viability.
Case Study: Cancer Cell Lines
In a study involving human gastric cancer cells, the compound effectively suppressed proliferation and induced apoptosis. The mechanism involved downregulation of PAK4-dependent pathways, which are critical for cancer cell survival and metastasis .
Table 2: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Cell Growth Inhibition | Significant reduction in viability | |
| Apoptosis Induction | Increased apoptotic markers | |
| Cytoskeletal Regulation | Altered cell morphology |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilic nature. Studies indicate that the compound can penetrate cellular membranes effectively, facilitating its action on intracellular targets.
属性
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c24-16(11-23-17(25)2-1-7-18-23)19-13-5-8-22(9-6-13)15-10-14(20-21-15)12-3-4-12/h1-2,7,10,12-13H,3-6,8-9,11H2,(H,19,24)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANGGXRTCIFGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CN4C(=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














